molecular formula C20H17N5O2S B2389921 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034369-19-0

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Katalognummer: B2389921
CAS-Nummer: 2034369-19-0
Molekulargewicht: 391.45
InChI-Schlüssel: AAMSHOGQSWQKSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described using the following components:

  • Pyrazole ring : Contributes to the compound's biological activity.
  • Pyridine moiety : Enhances interaction with biological targets.
  • Thiazole group : Known for its role in various pharmacological effects.

The compound's IUPAC name is derived from these components, reflecting its complex structure that is conducive to various interactions at the molecular level.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of thiazole and pyrazole have been shown to possess potent activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

A study evaluating a series of thiazole-benzamide derivatives reported that certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests that our compound may also exhibit similar anti-tubercular properties.

Cytotoxicity and Selectivity

In cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells, several derivatives demonstrated low toxicity, indicating a favorable safety profile for further development . The selectivity of these compounds towards specific cellular targets enhances their therapeutic potential while minimizing off-target effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, such as kinases. For example, a related compound demonstrated nanomolar inhibition of MET kinase activity, which is crucial for various cellular processes including proliferation and survival .

Docking studies suggest that the interactions between the pyrazole and thiazole groups with target proteins may play a critical role in mediating these effects .

Case Study 1: Antitubercular Activity

A series of thiazole-benzamide derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Among these, one derivative exhibited an IC90 value of 3.73 μM, showcasing its potential as a lead compound for further development in tuberculosis therapy .

Case Study 2: Kinase Inhibition

In another study focusing on kinase inhibitors, compounds similar to our target demonstrated significant selectivity and potency against ROCK-II kinase, with IC50 values as low as 7.2 nM . This highlights the potential of our compound in targeting specific kinases associated with various diseases.

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget Pathogen/EnzymeIC50 (μM)Toxicity (HEK-293)
Compound AMycobacterium tuberculosis1.35Low
Compound BROCK-II kinase7.2Low
Compound CStaphylococcus aureus2.18Moderate

Table 2: Structural Features Affecting Activity

Structural FeatureEffect on Activity
Pyrazole RingEnhances binding affinity
Thiazole GroupIncreases antimicrobial potency
Benzamide MoietyProvides stability and selectivity

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure that incorporates multiple heterocyclic moieties, specifically pyrazole, pyridine, and thiazole. The molecular formula is C19H17N5OC_{19}H_{17}N_5O with a molecular weight of 331.4 g/mol. The presence of these functional groups contributes to its biological activity, making it a candidate for various therapeutic applications.

Pharmacological Applications

  • Anti-Cancer Activity
    • Several studies have investigated the anti-cancer properties of compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide. For instance, compounds containing pyrazole and thiazole rings have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • A notable study demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against different cancer cell lines, suggesting that modifications in the thiazole moiety can enhance anti-cancer efficacy .
  • Anti-inflammatory Properties
    • The compound's structural components suggest potential anti-inflammatory activity. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In vitro studies have reported that certain pyrazole-based compounds exhibit IC50 values comparable to standard anti-inflammatory drugs .
    • A specific case study highlighted the synthesis of pyrazole derivatives that demonstrated substantial inhibition of COX-2, which is often implicated in inflammatory diseases .
  • Antioxidant Activity
    • Antioxidant properties are critical for preventing oxidative stress-related diseases. Compounds like this compound have been evaluated for their ability to scavenge free radicals. Research has shown that certain derivatives exhibit significant antioxidant activity in assays such as DPPH and hydrogen peroxide scavenging tests .
    • A comprehensive analysis revealed that modifications in the molecular structure could enhance the antioxidant capacity of these compounds, making them potential candidates for developing nutraceuticals or therapeutic agents against oxidative stress .

Case Studies

StudyFocusFindings
Moneer et al., 2016Anti-cancerReported significant cytotoxicity against various cancer cell lines using pyrazole derivatives.
Prajapat & Talesara, 2016Anti-inflammatoryDemonstrated remarkable COX inhibition with synthesized pyrazole compounds.
Bellam et al., 2017AntioxidantFound that certain pyrazole-containing compounds had potent antioxidant effects in vitro.

Eigenschaften

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-25-18(8-9-24-25)17-7-2-14(12-22-17)13-23-19(26)15-3-5-16(6-4-15)27-20-21-10-11-28-20/h2-12H,13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMSHOGQSWQKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.